molecular formula C13H11N3O3 B14800099 Benzofuro[3,2-d]pyrimidin-4-yl-L-alanine

Benzofuro[3,2-d]pyrimidin-4-yl-L-alanine

Cat. No.: B14800099
M. Wt: 257.24 g/mol
InChI Key: RJJYVENWLDQYPA-ZETCQYMHSA-N
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Description

Benzofuro[3,2-d]pyrimidin-4-yl-L-alanine is a hybrid heterocyclic compound combining a benzofuropyrimidine core with L-alanine, a chiral amino acid. The benzofuropyrimidine scaffold is structurally related to purine and pyrimidine bases, making it a candidate for modulating biological targets such as enzymes or receptors.

Properties

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

(2S)-2-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)propanoic acid

InChI

InChI=1S/C13H11N3O3/c1-7(13(17)18)16-12-11-10(14-6-15-12)8-4-2-3-5-9(8)19-11/h2-7H,1H3,(H,17,18)(H,14,15,16)/t7-/m0/s1

InChI Key

RJJYVENWLDQYPA-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC1=NC=NC2=C1OC3=CC=CC=C32

Canonical SMILES

CC(C(=O)O)NC1=NC=NC2=C1OC3=CC=CC=C32

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Benzofuro[3,2-d]pyrimidin-4-yl-L-alanine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate for cyclization, formic acid for acylation, and sodium ethoxide or potassium carbonate as catalysts .

Major Products Formed

The major products formed from these reactions include various substituted benzofuro[3,2-d]pyrimidine derivatives, which can have different biological activities and applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Benzofuro[3,2-d]pyrimidin-4-yl-L-alanine involves the inhibition of protein kinases, which are enzymes responsible for transferring phosphate groups from ATP to specific amino acids in proteins. This inhibition can disrupt cell signaling pathways, leading to the suppression of cell growth and proliferation .

Comparison with Similar Compounds

Key Observations :

  • The L-alanine derivative has a higher molar mass due to the amino acid side chain, which may improve aqueous solubility compared to halogenated analogs like Compounds 3 and 5 .
  • Halogenated derivatives (e.g., chloro, bromophenyl) exhibit higher melting points (>200°C), suggesting stronger intermolecular interactions (e.g., halogen bonding, π-stacking) in the solid state .

Crystallographic and Supramolecular Features

  • Compound 6 (N8,N8-dibenzyl-N4-(3-bromophenyl) derivative): Crystallizes in the P-1 space group with ethanol solvation. Its structure is stabilized by C–H···N/O hydrogen bonds and C–H···π interactions, forming 2D supramolecular layers .

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